Cas no 2138293-79-3 (3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid)
![3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2138293-79-3x500.png)
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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- MDL: MFCD31466537
- インチ: 1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
- InChIKey: QKFQRFDSDFYXOB-UHFFFAOYSA-N
- SMILES: C12=NC=C(I)N1C=C(C(O)=O)C(C)=C2
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790532-0.5g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138293-79-3 | 95.0% | 0.5g |
$739.0 | 2025-02-22 | |
abcr | AB549586-250 mg |
3-Iodo-7-methyl-imidazo[1,2-a]pyridine-6-carboxylic acid; . |
2138293-79-3 | 250MG |
€752.60 | 2022-03-01 | ||
Enamine | EN300-790532-0.25g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138293-79-3 | 95.0% | 0.25g |
$469.0 | 2025-02-22 | |
abcr | AB549586-1g |
3-Iodo-7-methyl-imidazo[1,2-a]pyridine-6-carboxylic acid; . |
2138293-79-3 | 1g |
€1424.50 | 2025-02-14 | ||
A2B Chem LLC | BA54960-1g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid |
2138293-79-3 | 95% | 1g |
$1033.00 | 2024-04-20 | |
A2B Chem LLC | BA54960-5g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid |
2138293-79-3 | 95% | 5g |
$4178.00 | 2024-04-20 | |
Aaron | AR01KXFG-2.5g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid |
2138293-79-3 | 95% | 2.5g |
$2764.00 | 2025-02-14 | |
eNovation Chemicals LLC | D683819-1g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138293-79-3 | 95% | 1g |
$998 | 2025-02-21 | |
eNovation Chemicals LLC | D683819-1g |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138293-79-3 | 95% | 1g |
$998 | 2025-02-25 | |
Aaron | AR01KXFG-100mg |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid |
2138293-79-3 | 95% | 100mg |
$478.00 | 2025-03-10 |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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2. Book reviews
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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5. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acidに関する追加情報
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic Acid (CAS No. 2138293-79-3): A Comprehensive Overview
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 2138293-79-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug discovery. The presence of an iodine substituent at the 3-position and a carboxylic acid group at the 6-position makes this molecule a versatile building block for further chemical modifications.
The structural uniqueness of 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid contributes to its potential as a key intermediate in medicinal chemistry. Researchers have explored its utility in developing novel therapeutic agents, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer applications. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making derivatives of this compound valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the iodo substituent in 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid offers excellent opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This characteristic makes the compound particularly attractive for researchers working on fragment-based drug design and combinatorial chemistry. The carboxylic acid moiety additionally provides a handle for amide formation or esterification, expanding its utility in molecular diversification.
Recent trends in pharmaceutical research have shown growing interest in imidazo[1,2-a]pyridine derivatives, with several drug candidates containing this scaffold advancing through clinical trials. This has increased demand for high-quality intermediates like 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to characterize and ensure the purity of this compound, which is crucial for its applications in drug development.
The compound's potential extends beyond pharmaceuticals into material science applications. The conjugated system of the imidazo[1,2-a]pyridine core, combined with the iodine substituent, may offer interesting electronic properties for organic electronic materials. Researchers are investigating similar structures for potential use in organic light-emitting diodes (OLEDs) and photovoltaic materials, though this remains an emerging area of study for this specific compound.
In terms of commercial availability, 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is typically supplied by specialized chemical manufacturers catering to the pharmaceutical and biotechnology industries. The global market for such fine chemicals has been growing steadily, driven by increasing R&D expenditures in drug discovery and the continuous demand for novel chemical entities. Proper storage conditions, typically under inert atmosphere at controlled temperatures, are recommended to maintain the compound's stability over time.
Environmental and safety considerations for handling 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses should be used when working with this material. Proper ventilation and standard chemical handling procedures are sufficient for most laboratory applications involving this compound.
Future research directions for 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid may include exploration of its biological activity profile, optimization of synthetic routes for large-scale production, and development of novel derivatives with enhanced properties. The compound's versatility ensures it will remain relevant in chemical research, particularly as interest in heterocyclic compounds for pharmaceutical applications continues to grow. Researchers are encouraged to consult recent literature for the latest developments involving this interesting molecular scaffold.
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